Bis(dichlorosilyl)methane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

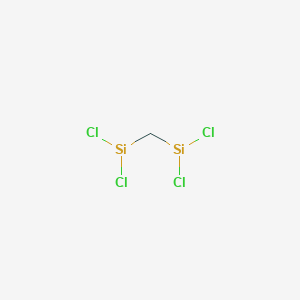

Bis(dichlorosilyl)methane is a compound that is part of a broader class of organosilicon compounds. It is characterized by the presence of silicon atoms that are typically bonded to chlorine and hydrocarbon groups. The compound is of interest due to its potential applications in various chemical reactions and as a precursor for synthesizing other organosilicon compounds.

Synthesis Analysis

The synthesis of bis(dichlorosilyl)methane derivatives can be achieved through different methods. For instance, bis(alkyldihydroxysilyl)methanes can be prepared by hydrolysis of the corresponding bis(alkyldichlorosilyl)methanes using aniline as an HCl scavenger in diethyl ether, yielding products in moderate to high yields . This method provides a pathway to synthesize bis(dichlorosilyl)methane derivatives with different alkyl groups attached to the silicon atoms.

Molecular Structure Analysis

The molecular structure of bis(dichlorosilyl)methane derivatives can be determined using techniques such as single-crystal X-ray diffraction. For example, bis(alkyldihydroxysilyl)methanes have been crystallized and their structures analyzed, revealing significant hydrogen bonding leading to various dimensional network structures . These structural insights are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Bis(dichlorosilyl)methane undergoes various chemical reactions, including double silylations with alkynes. In the presence of a platinum catalyst, bis(dichlorosilyl)methanes react with alkynes to afford cyclic products such as 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes, depending on the molecular structures of both reactants . These reactions demonstrate the compound's utility in synthesizing cyclic organosilicon compounds with potential applications in materials science and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(dichlorosilyl)methane derivatives are influenced by their molecular structure. For instance, bis(alkyldihydroxysilyl)methanes exhibit stability below their melting points, and their thermal analyses indicate that they undergo self-condensation coincident with melting, leading to the loss of water . These properties are important for the practical handling and application of these compounds in various chemical processes.

科学的研究の応用

Catalysis in Silylation Reactions : Bis(dichlorosilyl)methane undergoes reactions such as double hydrosilylation and dehydrogenative double silylation with alkynes. This process results in the formation of cyclic products like 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes, depending on the molecular structures involved (Phan et al., 2006).

Chromogenic-Sensing Applications : Oxidized bis(indolyl)methane, which includes bis(dichlorosilyl)methane as a component, acts as a selective colorimetric sensor for fluoride ions in aprotic solvents and for hydrogen sulfate ions in water-containing mediums. This capability is attributed to its deprotonation/protonation processes causing significant color changes (He et al., 2006).

Synthesis of Polysilacarbosilanes : Bis(dichlorosilyl)methane is used in the synthesis of polysilacarbosilanes, which are precursors for silicon carbide-based materials. This is achieved through a process involving the reaction of elemental silicon with methylene chloride and hydrogen chloride (Yeon et al., 1996).

Synthesis of Bioactive Compounds : Bis(dichlorosilyl)methane is involved in the synthesis of bioactive bis(indolyl)methanes through a green reaction process. These compounds demonstrate notable antibacterial and anti-inflammatory activities, suggesting their potential for clinical trials as anti-inflammatory agents (Sarva et al., 2016).

As a Bridging Ligand in Complex Syntheses : Bis(dichlorosilyl)methane is used as a bridging ligand in the synthesis of diiridium, dirhodium, and iridium/rhodium complexes. This application highlights its utility in complex organic and inorganic syntheses (Slaney et al., 2012).

Safety and Hazards

Bis(dichlorosilyl)methane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

特性

InChI |

InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDRMXBTLIZHHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)Cl)[Si](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(dichlorosilyl)methane | |

CAS RN |

18081-42-0 |

Source

|

| Record name | Bis(dichlorosilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of bis(dichlorosilyl)methane in platinum-catalyzed double silylations of alkynes?

A1: Bis(dichlorosilyl)methane acts as a silicon source in these reactions. [] The platinum catalyst facilitates the addition of two silyl groups from bis(dichlorosilyl)methane across the triple bond of an alkyne. This results in the formation of a 1,2-disilylated alkene product. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。